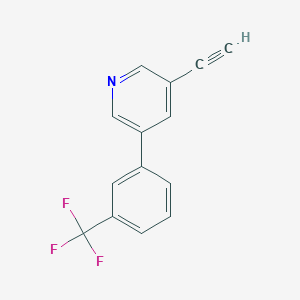![molecular formula C14H8BrF3O3 B8149409 3-Bromo-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149409.png)
3-Bromo-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid group attached to a biphenyl structure. Its unique chemical structure makes it a valuable intermediate in organic synthesis and a subject of interest in chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity 3-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid on a large scale.
化学反应分析
Types of Reactions
3-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, oxidized carboxylic acids, reduced alcohols, and complex coupled products.
科学研究应用
3-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor for functional materials in electronics and coatings.
作用机制
The mechanism of action of 3-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical studies and drug design.
相似化合物的比较
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 3-Bromobenzotrifluoride
- 1-Bromo-3,5-difluorobenzene
Uniqueness
Compared to similar compounds, 3-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid stands out due to its biphenyl structure, which provides additional sites for functionalization and coupling reactions. The presence of both bromine and trifluoromethoxy groups enhances its reactivity and versatility in synthetic applications.
This detailed article provides a comprehensive overview of 3-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-bromo-4-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3O3/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTUVAXBJHKERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
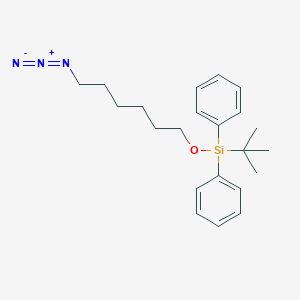
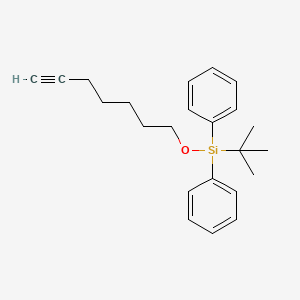
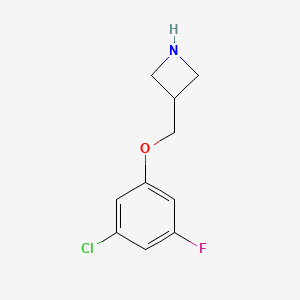
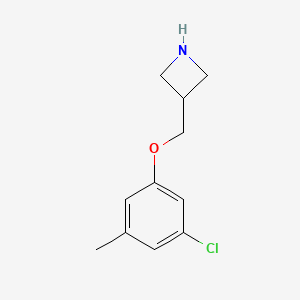
![5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8149362.png)
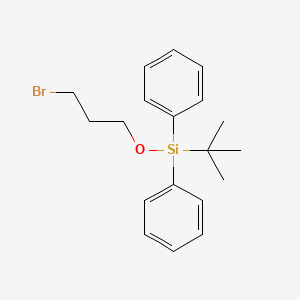
![3-Bromo-4'- (methylsulfonyl) - [1, 1'-biphenyl] -4-carboxylic acid](/img/structure/B8149385.png)
![3-Bromo-3'-chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149399.png)
![3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149403.png)
![3-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149414.png)
![3-Bromo-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149417.png)
![[N(E),S(S)]-2-Methyl-N-[(tetrahydro-2H-pyran-4-yl)methylene]-2-propanesulfinamide](/img/structure/B8149433.png)
![[N(E),S(R)]-2-Methyl-N-[(tetrahydro-2H-pyran-4-yl)methylene]-2-propanesulfinamide](/img/structure/B8149438.png)
